1-(6-Hydroxyhexyl)uracil
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(6-hydroxyhexyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c13-8-4-2-1-3-6-12-7-5-9(14)11-10(12)15/h5,7,13H,1-4,6,8H2,(H,11,14,15) |
InChI Key |
VYPJVFKGQPWPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCCCCO |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Interactions of 1 6 Hydroxyhexyl Uracil Analogues
Impact of N-1 Substitution on Uracil (B121893) Derivatives' Biological Activities
The substituent at the N-1 position of the uracil ring plays a pivotal role in determining the biological profile of its derivatives. The nature, size, and conformation of the N-1 substituent can significantly influence the compound's interaction with target biomolecules, thereby modulating its activity.
Research has demonstrated that modifications at the N-1 position are a key strategy in the development of uracil derivatives with a wide range of biological activities, including antiviral and anticancer properties. nih.govmdpi.com For instance, the introduction of various alkyl and aryl groups at this position has led to the discovery of potent inhibitors of viral enzymes.
A study on 1,3-disubstituted uracils revealed that the nature of the N-1 substituent is critical for anti-HIV-1 activity. nih.gov Specifically, the introduction of a cyanomethyl or a phenyl group at the N-1 position of 3-(3,5-dimethylbenzyl)uracil (B1244923) resulted in powerful inhibition of the virus. nih.gov This highlights the importance of the electronic and steric properties of the N-1 substituent in dictating antiviral potency.
Furthermore, studies on N1,N3-disubstituted uracil derivatives as potential antiviral agents against SARS-CoV-2 have shown that a variety of substituents at the N-1 and N-3 positions can confer broad antiviral effects. nih.gov These non-nucleoside analogues have been found to inhibit the activity of the viral RNA-dependent RNA polymerase (RdRp), with their efficacy being dependent on the specific combination of N-1 and N-3 substituents. nih.gov
In the context of anti-herpes simplex virus (HSV-1) agents, the bulkiness of the N-1 substitution has been shown to be a determining factor for activity. mdpi.com Acyclic nucleoside analogues with smaller, flexible N-1 substituents tend to exhibit higher activity, while bulkier groups can diminish the inhibitory effect. mdpi.com This suggests that the N-1 substituent must fit within a specific binding pocket of the target enzyme, in this case, the viral DNA polymerase.
The general observation across various studies is that the N-1 position of the uracil ring is a key site for modification to achieve desired biological activities. The optimal substituent often depends on the specific biological target and the therapeutic area of interest.
Interactive Data Table: Impact of N-1 Substitution on Biological Activity
| Compound/Derivative Class | N-1 Substituent | Biological Target/Activity | Key Finding | Reference |
| 1,3-disubstituted uracils | Cyanomethyl | HIV-1 | Powerful inhibition | nih.gov |
| 1,3-disubstituted uracils | Phenyl | HIV-1 | Powerful inhibition | nih.gov |
| N1,N3-disubstituted uracils | Various alkyl/aryl | SARS-CoV-2 RdRp | Broad antiviral effect | nih.gov |
| Acyclic uracil nucleosides | Dibenzyloxymethyl | HSV-1 | Reduced activity due to bulkiness | mdpi.com |
Role of the 6-Hydroxyhexyl Moiety in Molecular Recognition and Binding
The 6-hydroxyhexyl moiety attached to the N-1 position of the uracil ring in 1-(6-hydroxyhexyl)uracil serves multiple functions in molecular recognition and binding. This flexible alkyl chain terminating in a hydroxyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The hexyl chain itself provides a degree of lipophilicity, which can be important for membrane permeability and interaction with hydrophobic pockets in target proteins. The length of the alkyl chain is often a critical determinant of biological activity. For instance, in a series of 6-substituted uracil derivatives, the nature of the substituent at this position was found to be crucial for their proliferative activity on lung cells. nih.gov
The terminal hydroxyl group of the 6-hydroxyhexyl moiety is a key feature, as it introduces a polar, hydrogen-bonding capable functional group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues in a protein's binding site. Such interactions can be crucial for anchoring the molecule in the correct orientation for biological activity.
Furthermore, the hydroxyl group provides a reactive handle for further chemical modifications. It can be a site for esterification, etherification, or conjugation to other molecules to create prodrugs or to modulate the compound's properties, such as solubility or targeting capabilities.
Influence of Substituents on Uracil Ring (C-5, C-6) on Activity
C-5 Substitution:
The C-5 position is a common site for modification in the development of antiviral and anticancer agents. For example, 5-fluorouracil (B62378) is a well-known anticancer drug that acts as an antimetabolite. wikipedia.orgacs.org The fluorine atom at the C-5 position is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase.
Studies on 5-substituted uracil derivatives have shown a wide spectrum of biological activities. mdpi.com The introduction of various groups at this position can lead to compounds with activity against HIV, herpes viruses, and mycobacteria. mdpi.com The nature of the C-5 substituent can determine whether the compound acts as a nucleoside or non-nucleoside inhibitor. mdpi.com For instance, 1-(benzyl)-5-(phenylamino)uracil derivatives have been identified as non-nucleoside inhibitors of HIV-1 and Epstein-Barr virus (EBV). mdpi.com
C-6 Substitution:
The C-6 position of the uracil ring is another important site for modification. Substitution at this position can significantly impact the biological activity of the resulting analogues. Research on 6-substituted uracil derivatives has demonstrated their potential to stimulate lung cell proliferation, suggesting applications in regenerative medicine. nih.gov A study comparing various 6-substituted uracils found that 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) exhibited high proliferative activity in vitro. nih.gov
The electronic nature of the substituent at C-6 can also be critical. Theoretical studies have shown that substitution at this position affects the geometrical parameters and electronic properties of the molecule, which in turn can influence the tautomeric equilibrium and reactivity. znaturforsch.com
Comparative Structure-Activity Studies of Uracil Analogues
Comparative SAR studies are essential for understanding the specific structural requirements for a desired biological activity. By systematically varying substituents at different positions of the uracil ring and comparing the resulting activities, researchers can deduce the key features necessary for potent and selective inhibition of a particular biological target.
In the context of antiviral research, comparative studies have been instrumental in the development of potent inhibitors. For example, a study on N1,N3-disubstituted uracil derivatives against SARS-CoV-2 variants demonstrated that different combinations of substituents at these positions lead to varying levels of antiviral activity. nih.gov This allows for the selection of lead compounds with optimal efficacy.
Similarly, in the development of anti-HSV-1 agents, a comparative analysis of cyclic and acyclic uracil nucleosides revealed that acyclic analogues generally exhibit superior activity. mdpi.com Furthermore, within the acyclic series, the size of the N-1 substituent was found to be a critical factor, with bulkier groups leading to a decrease in activity. mdpi.com
Comparative studies have also been employed to understand the substrate specificity of enzymes that interact with uracil derivatives. For instance, a comparative analysis of uracil-DNA glycosylases from different origins revealed distinct properties, including different optimal pH, molecular weights, and inhibition by uracil analogues. nih.gov A comparative study of human and herpes simplex virus type 1 uracil-DNA glycosylase (UNG) showed that the human enzyme has a much higher specificity constant, primarily due to a lower Km. nih.gov Such studies provide valuable insights into the evolution of enzyme function and can guide the design of species-specific inhibitors.
These comparative approaches are fundamental to the iterative process of drug discovery, enabling the refinement of lead compounds to achieve enhanced therapeutic profiles.
Interactive Data Table: Comparative SAR of Uracil Analogues
| Analogue Class | Target | Key Structural Variation | Impact on Activity | Reference |
| N1,N3-disubstituted uracils | SARS-CoV-2 RdRp | Substituents at N-1 and N-3 | Varied antiviral potency | nih.gov |
| Cyclic vs. Acyclic Uracil Nucleosides | HSV-1 | Sugar moiety (cyclic vs. acyclic) | Acyclic analogues more active | mdpi.com |
| Uracil-DNA Glycosylases | Uracil-containing DNA | Enzyme origin (human vs. viral) | Different kinetic parameters and specificity | nih.gov |
Interactions with Biomolecular Targets: Insights from Structural Analogues
The therapeutic effects of this compound analogues are mediated by their interactions with specific biomolecular targets. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for designing more effective drugs.
Nucleobase transporters are membrane proteins that facilitate the uptake of nucleobases and their analogues into cells. These transporters are essential for nucleotide salvage pathways and are also a key entry route for many nucleobase-derived drugs. Therefore, understanding the interaction of uracil analogues with these transporters is critical for predicting their cellular uptake and efficacy.
Human cells possess several types of nucleoside transporters, including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). These transporters exhibit broad substrate specificity and can transport a variety of natural nucleosides as well as their synthetic analogues. The inhibition of these transporters can be a strategy to modulate the intracellular concentration of nucleoside drugs.
Studies have shown that derivatives of purine (B94841) nucleosides with bulky substituents at the 6-position can be potent inhibitors of nucleoside transport in human erythrocytes. nih.gov The hydrophobicity of these substituents was found to be an important contributor to their inhibitory activity. nih.gov While this study focused on purine analogues, the principles of transporter-inhibitor interactions are often applicable across different classes of nucleobase derivatives.
In plants, the transport of uracil is mediated by specific transporters. The PLUTO transporter in Arabidopsis, a member of the NCS1 family, is a nucleobase-proton symporter capable of transporting uracil, guanine, and adenine (B156593) with high affinity. jocpr.com The study of such transporters can provide insights into the structural requirements for nucleobase recognition and transport.
DNA/RNA Recognition and Binding Modulations
The interaction between small molecules and nucleic acids is a cornerstone of drug discovery, with the potential to modulate gene expression and combat various diseases. Uracil and its derivatives, being fundamental components of RNA, represent a key area of research in this field. The substitution at the N1 position of the uracil ring, in particular, offers a versatile scaffold for developing molecules with tailored DNA and RNA binding properties. While direct and extensive structure-activity relationship (SAR) studies on this compound and its close analogues concerning DNA/RNA binding are not widely documented in publicly available research, the broader principles of nucleic acid recognition by N1-substituted uracil derivatives provide a framework for understanding their potential interactions.
The binding of uracil analogues to DNA or RNA is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hexyl chain at the N1 position of this compound introduces a significant hydrophobic element, which can facilitate intercalation into the hydrophobic core of the DNA double helix or insertion into hydrophobic pockets of folded RNA structures. The terminal hydroxyl group adds a potential hydrogen bonding site, which could interact with the phosphate (B84403) backbone or the nucleobases of the nucleic acid.
Modifications to the this compound structure can be systematically varied to probe and optimize these interactions. Key areas for modification include the length of the alkyl chain, the position and nature of functional groups on the chain, and substitutions on the uracil ring itself.
Influence of the N1-Alkyl Chain
The length of the N1-alkyl chain is a critical determinant of binding affinity and selectivity. A systematic increase in chain length from a methyl to a hexyl group, for instance, would be expected to enhance hydrophobic interactions with the nucleic acid. However, an optimal chain length likely exists, beyond which the increased conformational flexibility could lead to an entropic penalty upon binding, thus reducing affinity.
The presence and position of the hydroxyl group on the alkyl chain are also crucial. Moving the hydroxyl group from the terminal (6-position) to other positions on the hexyl chain would alter the geometry of potential hydrogen bonds with the nucleic acid. Furthermore, replacing the hydroxyl group with other functional groups, such as an amino or carboxyl group, would introduce different hydrogen bonding and electrostatic interaction capabilities, thereby modulating the binding affinity and specificity.
Impact of Uracil Ring Substitutions
Substitutions on the uracil ring itself can have a profound effect on DNA/RNA recognition. For example, the introduction of a methyl group at the 5-position to create the thymine (B56734) analogue would alter the electronic properties and steric profile of the molecule. Halogenation at the 5-position is a common strategy to enhance binding affinity. It has been shown that incorporating 5-halouracils into peptide nucleic acids (PNAs) can enhance the recognition of A-U pairs in double-stranded RNA. nih.gov This is attributed to a decrease in the pKa of the N3 nitrogen, which can lead to improved hydrogen bonding and enhanced base stacking interactions. nih.gov
Similarly, substitutions at the 6-position of the uracil ring can influence binding. For instance, some 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracil derivatives have been shown to exhibit high affinity for both DNA and RNA, leading to chelation and fragmentation of the nucleic acids. nih.gov
Interactive Data Table: Hypothetical Binding Affinities
To illustrate the potential outcomes of SAR studies, the following interactive table presents hypothetical binding affinity data (as dissociation constants, Kd) for a series of this compound analogues with a model DNA duplex. Lower Kd values indicate stronger binding.
| Compound Name | N1-Substituent | Uracil Ring Substitution | Hypothetical Kd (µM) |
| This compound | 6-Hydroxyhexyl | None | 50 |
| 1-Hexyluracil | Hexyl | None | 75 |
| 1-(4-Hydroxybutyl)uracil | 4-Hydroxybutyl | None | 65 |
| 1-(8-Hydroxyoctyl)uracil | 8-Hydroxyoctyl | None | 40 |
| 1-(6-Hydroxyhexyl)-5-fluorouracil | 6-Hydroxyhexyl | 5-Fluoro | 25 |
| 1-(6-Hydroxyhexyl)-5-bromouracil | 6-Hydroxyhexyl | 5-Bromo | 15 |
| 1-(6-Amino-1,3-dimethyl-5-formyl)uracil | - | 6-Amino-1,3-dimethyl-5-formyl | 10 |
Detailed Research Findings
While specific experimental data for this compound analogues are limited, research on related compounds provides valuable insights. A study on the synthesis and nucleic acid binding of new uracil derivatives revealed that certain 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracils displayed high affinity for both DNA and RNA. nih.gov This suggests that modifications at the 5 and 6 positions of the uracil ring can significantly enhance nucleic acid interactions.
Another study focusing on peptide nucleic acids (PNAs) demonstrated that the incorporation of uracil and 5-halouracils could enhance the recognition of A-U pairs in double-stranded RNA. nih.gov The replacement of thymine with uracil or 5-halouracils in PNAs was found to improve binding in a sequence-dependent manner, highlighting the importance of local stacking interactions. nih.gov Specifically, incorporating bromouracils and chlorouracils into a PNA led to a significant reduction in the pH dependence of triplex formation. nih.gov
These findings underscore the principle that modulating the electronic and steric properties of the uracil ring, in conjunction with optimizing the hydrophobic and hydrogen-bonding potential of the N1-substituent, is a viable strategy for developing uracil-based molecules with high affinity and selectivity for specific DNA or RNA targets. Further research focusing specifically on the SAR of 1-(ω-hydroxyalkyl)uracils is necessary to fully elucidate their potential for DNA/RNA recognition and binding modulation.
Biochemical Pathways and Enzymatic Modulation by 1 6 Hydroxyhexyl Uracil Analogues
Interference with Nucleic Acid Metabolism and Synthesis
Uracil (B121893) is a fundamental component of RNA, replacing thymine (B56734) in the nucleic acid structure and base-pairing with adenine (B156593). ebi.ac.ukwikipedia.org Its derivatives, therefore, have the potential to significantly interfere with nucleic acid metabolism. Uracil nucleotides are precursors for the synthesis of other pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA. nih.gov The incorporation of uracil into DNA can occur through the deamination of cytosine, a process that, if left uncorrected, can lead to mutations. wikipedia.org The cell employs uracil-DNA glycosylase (UDG) to remove uracil from DNA, maintaining genomic integrity. ebi.ac.ukwikipedia.org
The introduction of uracil analogues, such as 1-(6-hydroxyhexyl)uracil, can disrupt these finely tuned processes. These analogues can act as competitive inhibitors of enzymes involved in nucleotide synthesis or be incorporated into nucleic acids, leading to chain termination or altered recognition by polymerases and other DNA-binding proteins. For instance, studies have shown that certain uracil derivatives can inhibit DNA replication. nih.gov The deficiency in folate can lead to an increased ratio of deoxyuridine monophosphates (dUMP) to deoxythymidine monophosphates (dTMP), resulting in the misincorporation of uracil into DNA. wikipedia.org
The metabolic pathways involving uracil are complex, encompassing both anabolic and catabolic reactions. Uracil can be degraded into β-alanine, carbon dioxide, and ammonia (B1221849). wikipedia.org It also participates in the biosynthesis of polysaccharides and the transport of sugars. wikipedia.org The ability of uracil analogues to interfere with these pathways underscores their potential as modulators of cellular metabolism and nucleic acid synthesis.
Modulation of Key Enzymatic Activities
Uracil-DNA glycosylase (UDG) is a critical enzyme in the base excision repair pathway, responsible for removing uracil from DNA. ebi.ac.ukwikipedia.org The inhibition of UDG can have significant consequences, leading to an accumulation of uracil in the genome and increased mutation rates. nih.gov Several uracil analogues have been developed as inhibitors of UDG, with some showing selectivity for viral over human UDG. nih.gov
For example, a study on Herpes simplex virus type 1 (HSV-1) UDG identified 6-(p-alkylanilino)uracils as a class of inhibitors. nih.gov The inhibitory potency was found to be dependent on the length of the alkyl chain, with 6-(p-n-octylanilino)uracil (OctAU) being the most potent inhibitor with an IC50 of 8 µM for the viral enzyme. nih.gov These inhibitors were highly selective for the viral UDG over the human enzyme. nih.gov The inhibition of UDG by these compounds suggests a potential therapeutic strategy for viral infections by disrupting viral DNA repair mechanisms. nih.gov
The mechanism of UDG involves flipping the uracil base out of the DNA helix and into a specific binding pocket where the glycosylic bond is cleaved. rcsb.org Inhibitors can act by competing with uracil for this binding pocket or by binding to an allosteric site on the enzyme. The structural details of UDG in complex with DNA and uracil have been elucidated, providing a basis for the rational design of more potent and specific inhibitors. rcsb.orgrcsb.org
Table 1: Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Uracil-DNA Glycosylase by 6-(p-alkylanilino)uracils
| Compound | Inhibitory Effect on HSV-1 UDG | IC50 (µM) | Selectivity for Viral Enzyme |
|---|---|---|---|
| 6-(p-n-butylanilino)uracil | Inhibitor | Not specified | Less potent than longer chain analogues |
| 6-(p-n-pentylanilino)uracil | Inhibitor | Not specified | Potent |
| 6-(p-n-hexylanilino)uracil | Inhibitor | Not specified | Potent |
| 6-(p-n-heptylanilino)uracil | Inhibitor | Not specified | More potent than hexyl analogue |
| 6-(p-n-octylanilino)uracil (OctAU) | Most potent inhibitor | 8 | Highly selective |
This table summarizes the findings from a study on the inhibition of HSV-1 UDG by a series of uracil analogues. The data highlights the structure-activity relationship, with longer alkyl chains leading to increased inhibitory potency. nih.gov
The pyrimidine biosynthesis pathway is a crucial target for therapeutic intervention, particularly in cancer and infectious diseases. nih.gov Enzymes such as thymidylate synthase and dihydrofolate reductase are key players in this pathway, responsible for the synthesis of thymidine (B127349) and the regeneration of tetrahydrofolate, respectively. Uracil and its derivatives can interfere with this pathway at multiple steps.
The degradation of uracil is initiated by dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme. researchgate.net This enzyme is also responsible for the catabolism of the anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.net The subsequent enzymes in the pathway are dihydropyrimidinase and β-alanine synthase. researchgate.net
Inhibitors of pyrimidine biosynthesis can deplete the cellular pool of nucleotides, thereby halting DNA and RNA synthesis. For example, the compound DD264 was identified as an inhibitor of the pyrimidine biosynthesis pathway and was shown to have antiviral properties. nih.gov Interestingly, the antiviral effect of this inhibitor was not solely due to nucleotide deprivation but also involved the induction of an innate immune response. nih.gov This highlights the intricate link between metabolic pathways and cellular defense mechanisms.
While direct inhibition of thymidylate synthase or dihydrofolate reductase by this compound is not explicitly detailed in the provided context, the general principle of uracil analogues interfering with pyrimidine metabolism is well-established. wikipedia.orgnih.gov These analogues can act as mimics of the natural substrates, leading to competitive inhibition of the enzymes involved in the pathway.
Metabolic Reprogramming and Pathway Modulation by Uracil Derivatives
Recent research has highlighted the significant role of metabolic reprogramming in various diseases, including cancer. nih.govjcpjournal.org Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. jcpjournal.org Uracil and its derivatives can influence these reprogrammed metabolic cycles.
While the direct impact of this compound on the TCA cycle is not explicitly mentioned, the broader context of uracil metabolism suggests potential connections. The catabolism of uracil produces β-alanine, which can be further metabolized. wikipedia.orgresearchgate.net Alterations in nucleotide metabolism can have downstream effects on central carbon metabolism, including the TCA cycle. For instance, the demand for precursors for nucleotide biosynthesis can draw intermediates from the TCA cycle, a process known as anaplerosis. Conversely, the degradation of nucleotides can feed into the TCA cycle.
The study of metabolic reprogramming is a rapidly evolving field, and further research is needed to elucidate the specific effects of this compound and other uracil analogues on cellular metabolic cycles like the TCA cycle.
Uracil plays a role in detoxification processes, particularly through conjugation reactions. wikipedia.org The body utilizes phase II detoxification pathways to render harmful substances more water-soluble, facilitating their excretion. nih.govmetagenicsinstitute.com One of the key conjugation reactions is glucuronidation, which involves the attachment of glucuronic acid to the target molecule.
Uracil is involved in the synthesis of UDP-glucose, a precursor for glucuronic acid. wikipedia.org The uronic acid pathway converts glucose to glucuronic acid, which is then used in conjugation reactions. youtube.com This pathway is crucial for the detoxification of a wide range of compounds, including drugs and environmental toxins. nih.govyoutube.com
Therefore, uracil derivatives have the potential to modulate these detoxification pathways. By influencing the availability of UDP-glucose, they could either enhance or inhibit the glucuronidation of various substances. This modulation of detoxification pathways could have significant implications for drug metabolism and the body's ability to handle xenobiotics.
Mechanistic Elucidation of Uracil-Based Probes in Biological Systems
Uracil-based molecules are fundamental to various biological processes, extending beyond their role as a component of RNA. In the context of DNA repair, uracil's presence is a signal of damage, primarily arising from the deamination of cytosine or the misincorporation of dUMP during DNA replication. bohrium.comnih.gov This triggers the base excision repair (BER) pathway, a crucial mechanism for maintaining genomic integrity. nih.govnih.govacs.org The key enzymes in this pathway are uracil-DNA glycosylases (UDGs), which recognize and excise the uracil base, creating an abasic (AP) site. nih.govacs.orgnih.gov
The mechanism of uracil recognition and excision by UDGs is highly specific. The enzyme's active site possesses a shape that is highly complementary to the structure of uracil. nih.gov Upon encountering a uracil residue in the DNA strand, the UDG flips the uracil base out of the DNA helix and into its catalytic pocket. nih.gov This action is followed by the hydrolysis of the N-glycosidic bond, which separates the uracil base from the deoxyribose sugar backbone, leaving behind an AP site. nih.gov
The modulation of UDG activity has significant implications. For instance, the inhibition of UDG can enhance the cytotoxic effects of certain anticancer drugs, such as thymidylate synthase inhibitors. aacrjournals.org These inhibitors lead to an accumulation of dUTP, which is then incorporated into DNA. aacrjournals.org The subsequent removal of uracil by UDG creates numerous AP sites, and an overwhelming number of these sites can lead to replication fork collapse and cell death. aacrjournals.org Therefore, inhibitors of UDG are being explored as potential therapeutic agents to sensitize cancer cells to chemotherapy. aacrjournals.orgmdpi.com
Uracil-based compounds, including analogues of this compound, often exert their effects by acting as competitive inhibitors of UDGs. nih.gov These molecules mimic the structure of uracil and bind to the active site of the enzyme, thereby preventing it from excising uracil from the DNA. nih.govmdpi.com The design of such inhibitors frequently involves a uracil moiety linked to various substituents that can enhance binding affinity and selectivity for the target enzyme. nih.gov
DNA Damage and Repair Pathways Involvement
The presence of uracil in DNA is a form of DNA damage that necessitates repair to prevent mutations. bohrium.comnih.gov The primary pathway responsible for correcting this lesion is the Base Excision Repair (BER) pathway. bohrium.comnih.gov This process is initiated by a family of enzymes known as uracil-DNA glycosylases (UDGs), which include UNG, SMUG1, TDG, and MBD4 in humans. bohrium.comresearchgate.net These enzymes scan the DNA for uracil and cleave the N-glycosidic bond between the uracil base and the deoxyribose sugar, thereby removing the damaged base. nih.govnih.gov
The resulting abasic (AP) site is then further processed by other enzymes in the BER pathway. acs.org AP endonuclease 1 (APE1) cleaves the phosphodiester backbone at the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. DNA polymerase β then fills the gap with the correct nucleotide and removes the dRP flap. Finally, DNA ligase seals the nick in the DNA backbone, completing the repair process.
Inhibition of UDGs by uracil analogues can have profound effects on DNA damage and repair. By blocking the initial step of BER, these inhibitors lead to the accumulation of uracil in the genome. aacrjournals.org This can be particularly cytotoxic in cancer cells treated with thymidylate synthase inhibitors, which cause an increase in dUTP levels and its subsequent incorporation into DNA. aacrjournals.org The failure to remove this uracil can lead to stalled replication forks, DNA strand breaks, and ultimately, cell death. aacrjournals.org
Research has shown that knocking down UDG in cancer cell lines increases their sensitivity to chemotherapeutic agents like pemetrexed (B1662193) and 5-fluorouracil (5-FU). aacrjournals.org This sensitization is associated with an S-phase arrest and an accumulation of DNA damage. aacrjournals.org Therefore, targeting UDG with inhibitors represents a promising strategy to enhance the efficacy of certain cancer therapies by exacerbating DNA damage beyond the cell's repair capacity.
Advanced Analytical Methodologies in the Research of 1 6 Hydroxyhexyl Uracil
Chromatographic and Spectrometric Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of synthesized 1-(6-hydroxyhexyl)uracil and related compounds rely heavily on a combination of chromatographic and spectrometric methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for elucidating the molecular structure. For instance, 1H NMR titration can confirm the expected association of a uracil (B121893) derivative with a complementary nucleobase. rsc.orgnih.govresearchgate.netconsensus.app
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of uracil derivatives. nih.gov By employing various column technologies, such as reversed-phase C18 columns, researchers can separate the target compound from starting materials, byproducts, and other impurities. nih.govphenomenex.com The purity is then typically quantified by analyzing the peak area of the principal compound relative to any detected impurities using a UV detector.
High-Sensitivity Quantification Methods for Uracil Derivatives in Research Matrices
Accurately measuring the concentration of uracil and its derivatives, including this compound, in biological samples is crucial for metabolic studies and understanding their pharmacokinetics. The development of highly sensitive and specific quantification methods is therefore a key area of research.
LC-MS/MS for Nucleobase and Derivative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of uracil and its derivatives in complex biological matrices like plasma and serum. phenomenex.comnih.govsciex.com This technique offers exceptional sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations. sciex.com
The methodology typically involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. nih.govnih.govresearchgate.net The extracted analytes are then separated using liquid chromatography before being introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov This high degree of specificity minimizes the impact of co-eluting compounds, ensuring accurate quantification. jst.go.jp
Several validated LC-MS/MS methods have been developed for the simultaneous quantification of uracil and its metabolites, demonstrating excellent linearity, precision, and accuracy. nih.govnih.gov For example, one method reported a linear range of 0.01-10 μM for uracil in plasma. nih.gov Another study detailed a method with a validated concentration range of 1 to 100 ng/mL for uracil in human plasma. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Uracil Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| Inter-assay Precision (%CV) | ≤12.4% |
| Inter-assay Bias | within ±2.8% |
HPLC Techniques for Uracil Derivative Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and detection of uracil and its derivatives. sielc.comhelixchrom.com Various HPLC methods have been developed, each offering unique advantages depending on the specific analytical challenge.
Reversed-phase HPLC is a common approach for separating uracil derivatives based on their hydrophobicity. nih.govphenomenex.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
For highly polar compounds like uracil, which may have limited retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. sielc.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention and separation of polar analytes. sielc.com
Mixed-mode chromatography, which combines two or more separation mechanisms such as reversed-phase and ion-exchange, offers enhanced selectivity for complex mixtures of compounds with varying polarities and charges. helixchrom.comsielc.com
Detection in HPLC is most commonly achieved using a UV detector, as uracil and its derivatives exhibit strong absorbance in the UV spectrum. sielc.comnih.gov The development of new sample preparation methods has led to improved extraction yields and reduced interference at low-wavelength UV detection. nih.gov
Table 2: Comparison of HPLC Separation Modes for Uracil Derivatives
| HPLC Mode | Stationary Phase Principle | Typical Analytes |
| Reversed-Phase | Nonpolar | Separation based on hydrophobicity |
| HILIC | Polar | Separation of highly polar compounds |
| Mixed-Mode | Combines multiple separation mechanisms | Separation of complex mixtures with varying properties |
Fluorescence-Based Assays for Studying Uracil Metabolism and Enzyme Activity
Fluorescence-based assays provide highly sensitive and powerful tools for investigating uracil metabolism and the activity of enzymes involved in this process, such as uracil-DNA glycosylase (UDG). nih.govrsc.orgnih.gov These assays often rely on the use of fluorescent probes or derivatization reactions that generate a fluorescent signal in the presence of uracil or as a result of enzymatic activity. jst.go.jpnih.gov
Uracil-Specific Fluorescence Derivatization Reactions
A significant advancement in uracil detection has been the development of highly specific fluorescence derivatization reactions. jst.go.jpjst.go.jpnih.gov One such method involves the reaction of uracil with a fluorogenic reagent, such as benzamidoxime (B57231) or its analogue 3-methylbenzamidoxime, in an alkaline medium. jst.go.jpjst.go.jpnih.gov This reaction produces a strongly fluorescent derivative that is highly specific for uracil, with no significant fluorescence observed from other biologically relevant compounds like cytosine, thymine (B56734), adenine (B156593), or guanine. nih.gov
This method has been shown to be exceptionally sensitive, with a lower detection limit of 100 pmol/mL for uracil. nih.gov The high specificity of this reaction allows for the simple and precise determination of uracil concentrations in complex samples, such as urine, often requiring minimal sample preparation. jst.go.jpjst.go.jp When coupled with HPLC for separation, this derivatization technique provides a robust method for quantifying urinary uracil, which is valuable for clinical research applications. jst.go.jpjst.go.jp
Dicyanovinyl-Based Uracil Molecular Rotor Probes for Microenvironmental Sensing
A novel class of fluorescent probes for studying uracil and its microenvironment involves the use of dicyanovinyl-based molecular rotors. rsc.orgnih.govresearchgate.netconsensus.apprsc.org These probes are created by covalently modifying the uracil molecule with a dicyanovinyl group, resulting in an intrinsically fluorescent nucleobase analog. rsc.orgnih.govresearchgate.netconsensus.apprsc.org
These molecular rotors exhibit environmentally sensitive fluorescence, meaning their emission properties are influenced by factors such as solvent polarity and viscosity. rsc.orgnih.govresearchgate.netconsensus.apprsc.org This characteristic makes them valuable tools for sensing changes in the microenvironment, such as those that occur during nucleic acid hybridization or protein-DNA interactions. nih.gov
A key feature of these dicyanovinyl-uracil probes is their significantly red-shifted emission and large Stokes shifts, which is a major advantage in biological imaging as it helps to reduce background fluorescence. rsc.orgnih.govresearchgate.netconsensus.apprsc.org For example, the dicyanovinyl-styryl-uracil (DCVSU) probe has shown an emission maximum of up to 592 nm in DMSO. rsc.orgnih.govconsensus.app The brightness of these probes is also competitive with other fluorescent nucleobase analogs, making them promising candidates for applications in fluorescence microscopy. rsc.org
Table 3: Properties of Dicyanovinyl-Based Uracil Molecular Rotor Probes
| Probe | Key Feature | Emission Wavelength (in DMSO) | Stokes Shift (in DMSO) |
| DCVSU | Longest reported emission wavelength for this class | 592 nm | 181 nm |
Data sourced from studies on dicyanovinyl-modified uracil fluorescent nucleobases. rsc.orgnih.govconsensus.app
Assays for Uracil-DNA Glycosylase Activity and Inhibitor Screening
Uracil-DNA Glycosylase (UDG), also known as Uracil-N-Glycosylase (UNG), is a critical enzyme in the base excision repair (BER) pathway. Its primary function is to identify and remove uracil from DNA, a lesion that can arise from the deamination of cytosine or the misincorporation of dUMP during replication. wikipedia.orgnih.gov The activity of this enzyme is a key area of research, and its inhibition is a promising strategy for enhancing the efficacy of certain anticancer drugs and for antiviral therapies. nih.govrsc.org Compounds like this compound, which feature a uracil moiety attached to a flexible alkyl chain, are representative of a class of molecules investigated as potential UDG inhibitors. nih.govnih.gov The screening and characterization of such inhibitors rely on robust and sensitive assays that can accurately measure UDG activity.
A variety of methods have been developed to measure UDG activity and screen for its inhibitors. These assays typically use synthetic DNA oligonucleotide substrates containing one or more uracil bases. nih.gov The enzyme's action releases the uracil base, creating an apurinic/apyrimidinic (AP) site in the DNA strand. sigmaaldrich.com The detection of this event forms the basis of the assay.
Common Methodologies for UDG Activity and Inhibitor Screening:
Fluorescence-Based Assays: These are among the most common methods due to their high sensitivity and suitability for high-throughput screening (HTS). nih.govnih.gov
Molecular Beacons: A popular approach uses a hairpin-shaped oligonucleotide (a molecular beacon) with a fluorophore on one end and a quencher on the other. A uracil base is incorporated into the stem of the hairpin. When UDG excises the uracil, the stability of the hairpin is compromised, causing it to open. This separates the fluorophore from the quencher, resulting in a detectable increase in fluorescence. nih.gov
2-Aminopurine (B61359) Fluorescence: Another method utilizes a double-stranded DNA substrate where the uracil is paired with 2-aminopurine, a fluorescent analog of adenine. The intrinsic fluorescence of 2-aminopurine is quenched when it is base-paired within the DNA duplex. Upon removal of the opposing uracil by UDG, the fluorescence of 2-aminopurine is enhanced. nih.gov
Radiolabeling: Traditional methods often involved radiolabeling the DNA substrate. After the UDG reaction and subsequent cleavage of the resulting AP site, the DNA fragments are separated by gel electrophoresis and visualized by autoradiography. While highly sensitive, these methods are less common in modern HTS due to safety concerns and the generation of radioactive waste. nih.gov
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to directly measure the mass change between the uracil-containing DNA substrate and the product with an AP site. This provides a highly specific and label-free method for quantifying UDG activity. nih.gov
In the context of inhibitor screening, a library of compounds is tested for its ability to reduce the activity of UDG in one of these assay systems. For potential inhibitors like this compound, the assay would measure the dose-dependent inhibition of uracil excision. Most known UDG inhibitors contain a uracil moiety and are thought to compete with the DNA substrate for the enzyme's active site. nih.gov The development of N1-substituted uracil derivatives, a class to which this compound belongs, is a common strategy to enhance binding affinity and selectivity. nih.govnih.gov
| Assay Methodology | Principle | Signal Detection | Primary Application |
|---|---|---|---|
| Molecular Beacon Assay | UDG-mediated excision of uracil from a hairpin stem destabilizes the structure, separating a fluorophore and quencher. nih.gov | Increase in fluorescence. nih.gov | High-throughput screening of enzyme activity and inhibitors. rsc.org |
| 2-Aminopurine-Based Assay | Excision of uracil opposite a fluorescent base analog (2-aminopurine) enhances the analog's fluorescence. nih.gov | Increase in fluorescence. nih.gov | Kinetic studies and inhibitor characterization. |
| PAGE-Based Assay | Separation of radiolabeled or fluorescently-labeled DNA substrate and cleaved product fragments on a polyacrylamide gel. nih.gov | Autoradiography or fluorescence imaging. nih.gov | Detailed mechanistic studies. |
| MALDI-TOF MS Assay | Direct measurement of the mass difference between the uracil-containing DNA substrate and the abasic product. nih.gov | Mass-to-charge ratio detection. nih.gov | Direct, label-free quantification of enzyme kinetics and inhibition. nih.gov |
| Inhibitor Class/Example | General Structure/Type | Mechanism of Action | Reported Activity |
|---|---|---|---|
| Uracil Glycosylase Inhibitor (Ugi) | Small protein from B. subtilis bacteriophage. nih.govneb.com | Binds to the DNA-binding groove of UDG, mimicking DNA and preventing substrate binding. nih.gov | Potent, irreversible inhibitor with 1:1 stoichiometry. neb.com |
| 6-(p-alkylanilino)uracils | N1-substituted uracil derivatives. nih.gov | Competitive inhibition, targeting the uracil-binding pocket of the enzyme. nih.gov | Moderate potency (IC₅₀ ≈ 10 µM) against viral and parasitic UDGs. nih.gov |
| Aurintricarboxylic acid (ATA) | Aromatic polyanionic dye. nih.gov | Binds to the DNA binding channel and uracil-binding pocket, stabilizing an open, inactive conformation of UDG. nih.gov | IC₅₀ of ~700 nM against human UDG. nih.gov |
| Uracil-based ligands with linkers | Uracil moiety tethered to various functional groups via flexible linkers (e.g., diaminoalkanes). nih.gov | The uracil moiety targets the active site, while tethered groups explore adjacent binding pockets to increase affinity. nih.gov | Identified inhibitors with micromolar to submicromolar binding affinities. nih.gov |
Nucleic Acid-Based Assays for DNA Modification Analysis (e.g., Bisulfite Genomic Sequencing for cytosine-to-uracil conversion)
Beyond enzyme interactions, uracil is a central molecule in the analysis of DNA methylation, a key epigenetic mark. Bisulfite genomic sequencing is the gold-standard technique for mapping DNA methylation at single-base resolution. nih.govnih.gov This method relies on a specific chemical reaction: the treatment of DNA with sodium bisulfite, which deaminates cytosine residues to uracil. Critically, 5-methylcytosine (B146107) (5mC), the primary methylated base in mammalian DNA, is resistant to this conversion under the same reaction conditions.
This differential conversion effectively transforms an epigenetic mark (methylation) into a detectable genetic sequence change (a C-to-T change after PCR). While a compound like this compound is not directly used in the bisulfite reaction itself, the entire analytical framework is predicated on the ability to distinguish uracil from cytosine in a DNA sequence.
The workflow for bisulfite sequencing involves several key steps:
Bisulfite Conversion: Genomic DNA is denatured to become single-stranded and then treated with sodium bisulfite. This converts all unmethylated cytosines to uracils. nih.gov Incomplete conversion is a potential source of error, which can lead to false-positive methylation signals. nih.gov Optimized protocols, sometimes using higher temperatures and concentrated bisulfite solutions, can achieve conversion efficiencies greater than 99% in shorter timeframes.
PCR Amplification: The bisulfite-treated DNA is then amplified using PCR. During amplification, DNA polymerase reads the uracil residues as thymine. Therefore, all original unmethylated cytosines will be represented as thymines in the final PCR product, while the 5-methylcytosines remain as cytosines. Specialized DNA polymerases that can tolerate uracil in the template strand are often used to improve amplification efficiency. nih.gov
Sequencing and Analysis: The PCR products are sequenced, and the resulting sequences are compared to the original, unconverted reference sequence. By identifying the positions where cytosines have been retained (indicating methylation) versus those that have been converted to thymine (indicating no methylation), a precise map of the methylation status for that region of the genome can be constructed. nih.gov
This powerful technique allows researchers to study how DNA methylation patterns change in development and disease. The fundamental chemical transformation of cytosine to uracil is the linchpin of this entire analytical process.
| Step | Procedure | Key Principle | Critical Consideration |
|---|---|---|---|
| 1. DNA Denaturation & Bisulfite Treatment | Genomic DNA is denatured (e.g., with heat or NaOH) and incubated with a sodium bisulfite solution. | Bisulfite selectively deaminates cytosine to uracil in single-stranded DNA; 5-methylcytosine remains largely unreacted. nih.gov | Ensuring complete conversion (>99%) to avoid false positives; minimizing DNA degradation from harsh chemical treatment. nih.govnih.gov |
| 2. PCR Amplification | The converted DNA is amplified using primers specific to the bisulfite-modified sequence. | DNA polymerase reads uracil (U) as thymine (T). The resulting amplicon contains T where unmethylated C was present, and C where 5mC was present. | Use of uracil-tolerant DNA polymerases; primer design must account for the sequence change post-conversion. nih.gov |
| 3. Sequencing | The PCR amplicons are sequenced using methods like Sanger or high-throughput next-generation sequencing. | Provides the exact sequence of the amplified region. | Sufficient sequencing depth is required for quantitative analysis. |
| 4. Data Analysis | The sequenced reads are aligned to an in-silico converted reference genome to determine the methylation status at each CpG site. | A 'C' in the final sequence corresponds to a methylated cytosine in the original DNA; a 'T' corresponds to an unmethylated cytosine. nih.gov | Bioinformatic pipelines must account for conversion efficiency and potential sequencing errors. |
Future Research Directions for 1 6 Hydroxyhexyl Uracil and Modified Uracil Derivatives
Development of Next-Generation Uracil (B121893) Analogues with Enhanced Specificity
A primary objective in medicinal chemistry is the design of molecules that exhibit high affinity for their intended target while minimizing off-target effects. For uracil analogues, this translates to developing derivatives with enhanced specificity to improve therapeutic indices and reduce potential toxicity. Future research will likely focus on several key strategies to achieve this.
One approach involves the synthesis of hybrid molecules that combine the uracil scaffold with other pharmacophores. This strategy aims to create bifunctional molecules or compounds that can engage with multiple sites on a target protein, thereby increasing binding affinity and specificity. For instance, hybridizing uracil with azole rings has been explored to develop new cytotoxic agents. nih.gov
Another critical area is the modification of the uracil ring at various positions, particularly C-5 and N-1/N-3, to fine-tune interactions with the target's active site. Studies have shown that 5-substituted uracil derivatives can inhibit a variety of pathogens, including HIV-1 and herpes family viruses. researchgate.netmdpi.com The introduction of diverse substituents can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, leading to improved target engagement. For example, the development of 5-methylidenedihydrouracils has yielded compounds with significant cytotoxic activity against cancer cell lines. nih.gov
Furthermore, achieving specificity is crucial when targeting protein-protein interactions (PPIs), a challenging class of targets. Uracil derivatives are being investigated as modulators of PPIs, such as those involving UHRF1, an important epigenetic regulator. acs.org A key challenge and future direction is to ensure that these uracil-based inhibitors are selective for their intended target to avoid unintended biological consequences. acs.org
Exploration of Novel Biochemical Targets and Therapeutic Modalities
While uracil derivatives are well-known for their roles as anticancer and antiviral agents, their therapeutic potential extends to a much broader range of diseases. nih.gov A significant future research direction is the systematic exploration of novel biochemical targets and therapeutic applications for these compounds.
Researchers are identifying new enzymatic targets for which uracil-based inhibitors can be designed. Examples of emerging targets include:
Fatty Acid Amide Hydrolase (FAAH): Uracil derivatives have been identified as a novel class of potent FAAH inhibitors, which could be developed for treating pain, inflammation, and anxiety. mdpi.com
Histone Deacetylases (HDACs): Novel uracil and thiouracil derivatives are being explored as HDAC inhibitors for cancer therapy. nih.gov
Uracil DNA N-Glycosylase (UDG): Human UDG has been found to recognize and excise uracil derivatives generated by oxidative DNA damage, suggesting a role in repairing such damage and a potential target for modulating this process. oup.com
Thymidylate Synthase (TS): As a critical enzyme in nucleotide synthesis, TS remains an important target for cancer chemotherapy, with novel uracil derivatives being developed as potent inhibitors. nih.govnih.govresearchgate.net
Beyond enzyme inhibition, the application of modified uracils in novel therapeutic modalities is a rapidly advancing field. The chemical modification of uridine (B1682114) in in-vitro transcribed (IVT) mRNA has been shown to modulate its immunogenicity and enhance transgene expression. nih.gov For example, 5-methoxy-uridine modification can significantly increase protein production while triggering only moderate proinflammatory responses, which has significant implications for mRNA vaccines and protein replacement therapies. nih.gov
The table below summarizes some of the novel targets being explored for uracil derivatives.
| Target Enzyme/Protein | Therapeutic Area | Example Uracil Derivative Class |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation, Anxiety | 2,4-dioxopyrimidine-1-carboxamides mdpi.com |
| Histone Deacetylase (HDAC) | Cancer | Uracil and thiouracil derivatives nih.gov |
| UHRF1 (SRA Domain) | Cancer (Epigenetic Regulation) | Rationally substituted uracil analogues acs.org |
| HIV Capsid Protein | HIV/AIDS | Bispyrimidine and tetrapyrimidine diones nih.govrsc.org |
Advanced Computational Design and Predictive Modeling for Uracil Derivatives
The integration of computational methods into the drug discovery pipeline has become indispensable for accelerating the design and optimization of new therapeutic agents. For uracil derivatives, advanced computational design and predictive modeling represent a major avenue for future research.
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for predicting the binding modes and affinities of novel uracil analogues within the active sites of their biological targets. nih.govrsc.org These methods allow researchers to rationalize structure-activity relationships (SAR) and prioritize the synthesis of compounds with the highest potential for potent activity. nih.govrsc.org For instance, computational studies have been instrumental in designing uracil derivatives as HIV-1 capsid protein inhibitors and in understanding their interactions with thymidylate synthase. nih.govrsc.org
Predictive modeling, particularly through the development of quantitative structure-activity relationship (QSAR) models, is another powerful tool. Data-driven machine learning QSAR models are being developed for pyrimidine (B1678525) and uracil derivatives to predict their biological activity, such as antiproliferative effects. mdpi.com These models can screen virtual libraries of compounds and identify novel candidates with desired properties, significantly reducing the time and cost associated with experimental screening. mdpi.com
Furthermore, computational approaches are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new uracil derivatives. nih.gov By evaluating properties like cell permeability and potential toxicity in silico, researchers can identify and filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process.
The synergy between computational design and experimental validation is key. For example, a workflow combining data-driven machine learning QSAR with the synthesis and biological evaluation of new compounds has successfully predicted the activity of novel uracil-based derivatives. mdpi.com
Integration of High-Throughput Screening with Mechanistic Studies in Uracil Research
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with activity against a specific biological target. The future of uracil research will increasingly rely on integrating HTS with detailed mechanistic studies to not only discover new active compounds but also to understand their mode of action.
HTS can be used to screen diverse libraries of uracil derivatives against novel targets, expanding their therapeutic applications. For example, HTS can facilitate the identification of uracil-based compounds that modulate newly identified targets in pathways related to cancer or inflammatory diseases. The Caco-2 cell line, which mimics human enterocytes, is often used in HTS to estimate the permeability of drug candidates. nih.gov
However, identifying a hit is only the first step. A crucial subsequent phase involves detailed mechanistic studies to validate the target and understand how the compound exerts its effect. This integration is vital for translating initial discoveries into viable drug development programs. Such studies may include:
Enzyme kinetics to determine the mechanism of inhibition.
Cell-based assays to investigate effects on cellular processes like the cell cycle, apoptosis, and signal transduction pathways. nih.govnih.gov
Biophysical techniques to confirm direct binding of the compound to the target protein.
An example of this integrated approach is the discovery of the uracil analogue U-332. After initial screening identified its cytotoxic activity, further mechanistic studies revealed that it induces DNA damage, activates p53, and causes cell cycle arrest, providing a clear rationale for its anticancer effects. nih.gov Similarly, after identifying potent uracil derivatives against cancer cell lines, follow-up studies involving flow cytometry and protein expression analysis helped to elucidate their ability to induce apoptosis. nih.gov This combination of broad screening and deep mechanistic investigation ensures that the development of next-generation uracil derivatives is built on a solid biological foundation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(6-Hydroxyhexyl)uracil, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves coupling a hydroxyhexyl chain to the uracil base via glycosidic or phosphonate linkages. For example, phosphonate analogues are synthesized using TMSBr-mediated deprotection of trityl groups in dichloromethane, followed by purification via column chromatography . Yield optimization requires strict control of reaction stoichiometry (e.g., TMSBr-to-substrate ratios) and temperature to minimize by-products like α/β anomers .
Q. How does the hydroxyhexyl moiety influence the physicochemical properties of this compound compared to other uracil derivatives?
- Methodological Answer : The hydroxyhexyl group enhances solubility in polar solvents (e.g., water or DMSO) due to its hydroxyl terminus, while the alkyl chain increases lipophilicity, affecting membrane permeability. Comparative studies with 2-deoxyuridine (logP = -1.2) show that hydroxyhexyl substitution raises logP values, impacting pharmacokinetic behavior . Stability assays under acidic/basic conditions (e.g., pH 2–9 buffers) can quantify hydrolytic degradation rates .
Q. What analytical techniques are critical for characterizing the regioselectivity of hydroxyhexyl substitution in uracil derivatives?
- Methodological Answer : Regioselectivity is confirmed via H/C NMR to identify substitution patterns (e.g., N1 vs. N3 positions) and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography resolves stereochemical ambiguities, particularly for phosphonate analogues . For unresolved cases, comparative HPLC retention times against known standards provide additional validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different cell lines?
- Methodological Answer : Contradictory efficacy data (e.g., antiviral vs. cytotoxic effects) may arise from cell-specific uptake mechanisms or metabolic pathways. Dose-response assays across multiple cell lines (e.g., HeLa, HEK293) paired with LC-MS quantification of intracellular metabolite levels can identify metabolic activation barriers. Genetic profiling (e.g., CRISPR screens) may reveal dependency on enzymes like thymidine kinase .
Q. What strategies mitigate by-product formation during the tosylation of this compound intermediates?
- Methodological Answer : Tosylation often produces undesired by-products (e.g., deprotected hydroxy derivatives) due to incomplete trityl group stability. Reprocessing via selective reprotection (e.g., acetyl or benzyl groups) or switching to alternative sulfonating agents (e.g., mesyl chloride) reduces chlorination by-products. Reaction monitoring via TLC or inline IR spectroscopy ensures timely termination .
Q. How can this compound be integrated into antibody-drug conjugates (ADCs) for targeted cancer therapy?
- Methodological Answer : The hydroxyhexyl chain serves as a linker for conjugation to monoclonal antibodies via carbodiimide chemistry (e.g., EDC/NHS activation). Stability studies in serum (37°C, pH 7.4) quantify linker hydrolysis rates, while in vivo models (e.g., xenografts) assess tumor-specific payload release. Conjugation efficiency is validated via SDS-PAGE and MALDI-TOF .
Q. What computational models predict the binding affinity of this compound to viral polymerases or cancer targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with DNA polymerases or dUTPase enzymes, using crystal structures (PDB IDs: 3KLF, 4HVE) as templates. Free energy perturbation (FEP) calculations refine binding affinity predictions, while QSAR models correlate structural features (e.g., alkyl chain length) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
